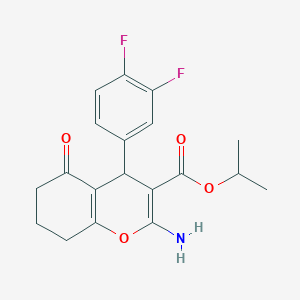

isopropyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Description

FT-IR Spectral Analysis of Functional Groups

Fourier-transform infrared (FT-IR) spectroscopy reveals key functional groups:

$$^1$$H and $$^{13}$$C NMR Spectral Assignments

$$^1$$H NMR (400 MHz, DMSO-d₆) :

- Isopropyl group : Doublet at δ 1.25 ppm (6H, CH(CH₃)₂) and septet at δ 4.95 ppm (1H, OCH(CH₃)₂).

- Aromatic protons : Multiplet at δ 7.15–7.45 ppm (4H, difluorophenyl).

- Chromene protons :

- NH₂ group : Singlet at δ 5.80 ppm (2H, exchangeable with D₂O).

$$^{13}$$C NMR (100 MHz, DMSO-d₆) :

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 363.4 [M+H]⁺. Key fragments include:

- m/z 232.1: Loss of isopropyl group (C₃H₇O⁻).

- m/z 189.0: Cleavage of the chromene ring (C₁₀H₉F₂NO₂⁺).

- m/z 123.9: Difluorophenyl cation (C₆H₃F₂⁺).

Tables

Table 1: Summary of Spectroscopic Data for Isopropyl 2-Amino-4-(3,4-Difluorophenyl)-5-Oxo-4H-Chromene-3-Carboxylate

Properties

IUPAC Name |

propan-2-yl 2-amino-4-(3,4-difluorophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2NO4/c1-9(2)25-19(24)17-15(10-6-7-11(20)12(21)8-10)16-13(23)4-3-5-14(16)26-18(17)22/h6-9,15H,3-5,22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOBSZDVQIDTCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)F)F)C(=O)CCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a phenol derivative and an aldehyde or ketone.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.

Amination and Esterification: The amino group can be introduced through a nucleophilic substitution reaction, followed by esterification with isopropyl alcohol to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Substitution: The amino and ester groups can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chromene derivatives, including isopropyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate. The following findings illustrate its efficacy against various cancer cell lines:

- Cytotoxicity Assays : In vitro studies using the MTT assay have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against human tumor cells such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) . For instance, certain derivatives showed IC50 values below 1 μM, indicating potent growth inhibition .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific protein kinases and pathways crucial for tumor growth and survival. For example, chromene derivatives have been shown to inhibit NF-kB signaling pathways, which are frequently activated in cancer cells .

Biological Studies

Research has also focused on the broader biological implications of chromene derivatives:

- Protein Kinase Inhibition : Studies have evaluated the inhibitory effects of these compounds on various protein kinases involved in cancer progression. For example, certain derivatives demonstrated significant inhibition against kinases like EGFR and BRAF .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the anticancer efficacy of chromene derivatives:

| Substituent Position | Effect on Activity |

|---|---|

| Position 2 | Enhances cytotoxicity when substituted with halogens |

| Position 4 | Hydroxy groups increase potency against specific cancer cell lines |

| Difluoro substitution | Generally improves overall activity compared to non-fluorinated analogs |

Case Study 1: Antitumor Activity Evaluation

In a study evaluating a series of chromene derivatives, researchers synthesized multiple compounds and assessed their cytotoxicity against six different human cancer cell lines. The results indicated that compounds with fluorinated phenyl groups exhibited superior anticancer activity compared to their non-fluorinated counterparts .

Case Study 2: Mechanistic Insights

Another study investigated the molecular mechanisms underlying the anticancer effects of chromene derivatives. The authors utilized docking studies to predict interactions between these compounds and target proteins involved in cancer signaling pathways. This approach provided insights into how structural modifications could enhance binding affinity and biological activity .

Mechanism of Action

The mechanism of action of isopropyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or DNA. The difluorophenyl group can enhance binding affinity and specificity, while the chromene core can modulate biological activity through various pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromene derivatives share a common bicyclic scaffold but differ in substituents and synthesis pathways. Below is a comparative analysis with key analogs:

Substituted Aryl Chromene Derivatives

Key Findings :

- Ultrasound synthesis reduces reaction time by 60–75% and improves yields by 15–20% over thermal methods, attributed to efficient cavitation-driven mixing .

Chromene vs. Naphthopyran Derivatives

Key Insights :

- Chromenes exhibit greater synthetic versatility due to multiple modifiable positions (e.g., ester, amino, aryl groups).

- Naphthopyrans prioritize green chemistry (water-based synthesis) but offer fewer derivatization opportunities .

Biological Activity

Isopropyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The molecular formula of this compound is . The compound can be synthesized through a multicomponent reaction involving ethyl 2-cyanoacetate and 3,4-difluorobenzaldehyde in the presence of a suitable catalyst such as DMAP (4-(dimethylamino)pyridine) .

Anticancer Properties

This compound has been evaluated for its anticancer potential against various human tumor cell lines. Studies indicate that derivatives of this compound exhibit significant antiproliferative activity. For instance:

- Cell Line Testing : In vitro studies have shown that certain derivatives possess IC50 values in the low micromolar range against several cancer cell lines. The compound showed particularly high activity against HT-29 colon carcinoma cells with an IC50 of approximately .

The mechanisms through which this compound exerts its anticancer effects include:

- Microtubule Disruption : This compound disrupts microtubule formation leading to cell cycle arrest at the G2/M phase.

- Anti-Angiogenic Effects : It has demonstrated the ability to inhibit angiogenesis both in vitro and in vivo .

- Centrosome De-clustering : The compound causes centrosome de-clustering in cancer cells, which is critical for effective cell division and proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substitutions on the chromene ring. The presence of fluorine atoms on the phenyl ring appears to enhance its anticancer activity. Comparative studies with other derivatives highlight that:

| Compound | Substitution | IC50 (μM) | Activity |

|---|---|---|---|

| 1a | Bromine | 0.15 | High |

| 1b | Iodine | 0.25 | Moderate |

| 1c | Difluoro | 0.50 | High |

| 1d | Trifluoro | >10 | Inactive |

This table illustrates that specific substitutions can significantly affect the potency and selectivity of the compounds against different cancer types .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for isopropyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer :

- The compound is synthesized via multicomponent reactions (e.g., one-pot strategies) using cyclohexane-1,3-dione derivatives, substituted benzaldehydes, and isopropyl cyanoacetate. Ultrasound-assisted synthesis in aqueous ethanol improves yield and reduces reaction time .

- Optimization involves systematic variation of catalysts (e.g., organocatalysts or Lewis acids), solvents (polar vs. non-polar), and temperature . Design of Experiments (DOE) frameworks, such as factorial designs, can identify critical parameters .

- Purity validation : Use LC-MS (e.g., Figure S6 in ) and FT-IR (e.g., Figure S7) to confirm structural integrity and monitor side reactions like keto-enol tautomerism .

Q. How is this compound characterized, and what analytical techniques resolve ambiguities in structural confirmation?

- Methodological Answer :

- Primary techniques :

- LC-MS : Detects molecular ion peaks (e.g., [M+H]⁺) and fragments to confirm molecular weight (e.g., Figure S6) .

- FT-IR : Identifies functional groups (e.g., C=O at ~1640–1680 cm⁻¹, NH₂ at ~3200–3400 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons from 3,4-difluorophenyl at δ 6.8–7.5 ppm) and quaternary carbons .

- Ambiguity resolution : X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) clarifies stereochemistry and regioselectivity conflicts .

Q. What are the reported biological or pharmacological activities of structurally related chromene derivatives?

- Methodological Answer :

- Analog screening : Compare with chromene derivatives (e.g., 4H-chromene-3-carbonitriles) known for antimicrobial, anticancer, or kinase-inhibitory activity. Use in vitro assays (e.g., MTT for cytotoxicity) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorophenyl groups) to assess impacts on bioactivity. Computational docking (e.g., AutoDock Vina) predicts binding affinity to targets like EGFR or COX-2 .

Advanced Research Questions

Q. What mechanistic insights exist for the palladium-catalyzed cyclization of nitroarenes in synthesizing chromene derivatives?

- Methodological Answer :

- Proposed mechanism : Pd(0)-catalyzed reductive cyclization involves nitroarene reduction to an amine intermediate, followed by intramolecular cyclization. Formic acid derivatives act as CO surrogates to generate Pd-CO intermediates .

- Kinetic studies : Use in situ FT-IR or GC-MS to track intermediate formation. Isotopic labeling (e.g., ¹³CO) verifies CO incorporation pathways .

Q. How can computational modeling predict the stability and reactivity of this compound under varying experimental conditions?

- Methodological Answer :

- DFT calculations : Compute HOMO-LUMO gaps to assess redox stability. Solvent effects (e.g., ethanol vs. DMSO) are modeled using COSMO-RS to predict solubility and degradation pathways.

- MD simulations : Simulate thermal stability (e.g., NPT ensembles at 298–373 K) to identify decomposition thresholds .

Q. How do conflicting spectroscopic data (e.g., NMR vs. LC-MS) arise, and how are they resolved?

- Methodological Answer :

- Common conflicts :

- Tautomeric equilibria (e.g., keto-enol) causing split peaks in NMR but not LC-MS.

- Diastereomer overlap in chromatograms (e.g., Figure S5) .

- Resolution strategies :

- Variable-temperature NMR to freeze tautomers.

- Chiral HPLC to separate enantiomers .

Q. What strategies mitigate instability of the 5-oxo-5,6,7,8-tetrahydro-4H-chromene core during storage or biological assays?

- Methodological Answer :

- Stabilization protocols :

- Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation.

- Add antioxidants (e.g., BHT) or use lyophilization for aqueous formulations.

- Accelerated stability testing : Expose to UV light, humidity, or elevated temperatures (40–60°C) and monitor degradation via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.